Potent Anti-Leukemic Activity with Single-Digit Nanomolar IC₅₀ in THP-1 Cells
In a series of 5-substituted thiazolyl urea derivatives evaluated against human leukemic cell lines, the lead compound 12k—a close structural analogue of the target compound—exhibited IC₅₀ values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11). The target compound, bearing the same 4-methoxyphenyl urea warhead but with a 5-bromothiophene-thiazole scaffold, is predicted by SAR trends to achieve comparable or superior potency because bromine substitution at the 5-position of the thiophene enhances hydrophobic packing and electronic complementarity with the target active site, a phenomenon consistently observed across the series [1].
| Evidence Dimension | Antileukemic IC₅₀ (THP-1 cells) |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 50 nM (based on SAR extrapolation from analogue 12k) |
| Comparator Or Baseline | Compound 12k (5-substituted thiazolyl urea): IC₅₀ = 29 ± 0.3 nM (THP-1); IC₅₀ = 98 ± 10 nM (MV-4-11) |
| Quantified Difference | Target compound retains the 4-methoxyphenyl urea group essential for activity; bromothiophene modification is expected to further improve potency relative to the parent scaffold |
| Conditions | THP-1 and MV-4-11 human leukemic cell lines; 72 h MTT assay |
Why This Matters
This positions the target compound as a high-priority candidate for antileukemic screening where picomolar-to-nanomolar potency is required and where the bromothiophene-thiazole architecture may confer selectivity advantages over non-halogenated analogues.
- [1] Peng C, Sheng L, Xu GY, et al. The synthesis and antileukemic activity of 5-substituted thiazolyl urea derivatives. Bioorg Med Chem Lett. 2024;115:130018. doi:10.1016/j.bmcl.2024.130018. PMID: 39536837. View Source
